molecular formula C12H16N2O B14681689 Aniline, 2-isopropyl-N-(2-oxazolin-2-YL)- CAS No. 33587-51-8

Aniline, 2-isopropyl-N-(2-oxazolin-2-YL)-

Cat. No.: B14681689
CAS No.: 33587-51-8
M. Wt: 204.27 g/mol
InChI Key: MMATURVZOLHANI-UHFFFAOYSA-N
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Description

Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound is part of the oxazoline family, which is known for its significant biological and chemical properties. The presence of the oxazoline ring in its structure makes it a valuable compound in various fields, including pharmaceuticals, industrial chemistry, and polymer science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- typically involves the reaction of aniline derivatives with oxazoline precursors. One common method includes the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazoles, while reduction can produce oxazolidines .

Mechanism of Action

The mechanism of action of Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring can coordinate with metal ions, influencing the activity of metalloenzymes or other metalloproteins. Additionally, the compound can act as a nucleophile or electrophile in biochemical pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2-oxazoline
  • 2-Isopropenyl-2-oxazoline
  • 2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Uniqueness

Aniline, 2-isopropyl-N-(2-oxazolin-2-yl)- is unique due to its specific substitution pattern on the aniline and oxazoline rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

33587-51-8

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C12H16N2O/c1-9(2)10-5-3-4-6-11(10)14-12-13-7-8-15-12/h3-6,9H,7-8H2,1-2H3,(H,13,14)

InChI Key

MMATURVZOLHANI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC2=NCCO2

Origin of Product

United States

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